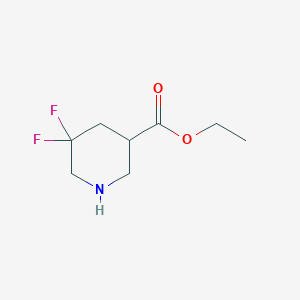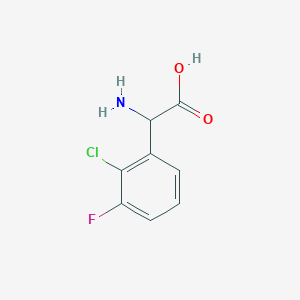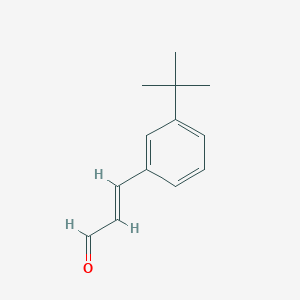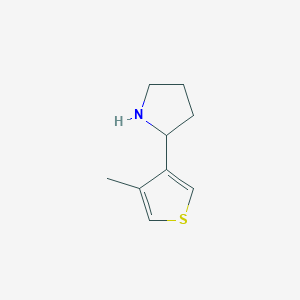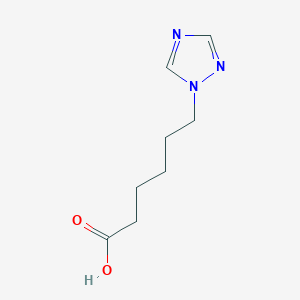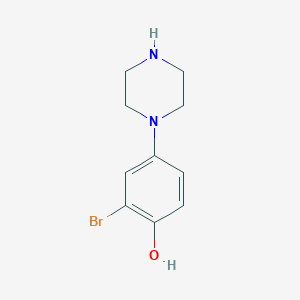![molecular formula C10H15Br B13607965 5-(3-Bromopropyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B13607965.png)
5-(3-Bromopropyl)bicyclo[2.2.1]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Bromopropyl)bicyclo[2.2.1]hept-2-ene is a chemical compound with the molecular formula C10H15Br. It is a derivative of norbornene, a bicyclic hydrocarbon, and features a bromopropyl group attached to the bicyclo[2.2.1]hept-2-ene structure. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromopropyl)bicyclo[2.2.1]hept-2-ene typically involves the bromination of a suitable norbornene derivative. One common method is the reaction of norbornene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction proceeds via a radical mechanism, leading to the formation of the bromopropyl group at the desired position on the norbornene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Bromopropyl)bicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of functionalized derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Addition Reactions: The double bond in the bicyclo[2.2.1]hept-2-ene structure can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Elimination: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in the presence of a solvent like dichloromethane (CH2Cl2).
Major Products Formed
Substitution: Functionalized norbornene derivatives with various substituents replacing the bromine atom.
Elimination: Alkenes with a double bond in the side chain.
Addition: Halogenated or hydrogenated norbornene derivatives.
Wissenschaftliche Forschungsanwendungen
5-(3-Bromopropyl)bicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty polymers and materials with unique mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of 5-(3-Bromopropyl)bicyclo[2.2.1]hept-2-ene depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. In addition reactions, the double bond reacts with electrophiles to form new bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(3-Chloropropyl)bicyclo[2.2.1]hept-2-ene: Similar structure but with a chlorine atom instead of bromine.
5-(3-Iodopropyl)bicyclo[2.2.1]hept-2-ene: Similar structure but with an iodine atom instead of bromine.
5-(3-Hydroxypropyl)bicyclo[2.2.1]hept-2-ene: Similar structure but with a hydroxyl group instead of bromine.
Uniqueness
The uniqueness of 5-(3-Bromopropyl)bicyclo[2.2.1]hept-2-ene lies in its reactivity and the specific properties imparted by the bromine atom. Bromine is a good leaving group, making the compound highly reactive in substitution and elimination reactions. Additionally, the bicyclo[2.2.1]hept-2-ene structure provides a rigid framework that influences the compound’s reactivity and stability.
Eigenschaften
Molekularformel |
C10H15Br |
|---|---|
Molekulargewicht |
215.13 g/mol |
IUPAC-Name |
5-(3-bromopropyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H15Br/c11-5-1-2-9-6-8-3-4-10(9)7-8/h3-4,8-10H,1-2,5-7H2 |
InChI-Schlüssel |
RFWGMJSJYLVWCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C1C=C2)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


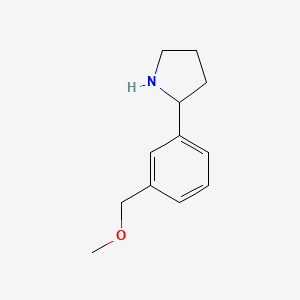
![3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoicacid](/img/structure/B13607922.png)


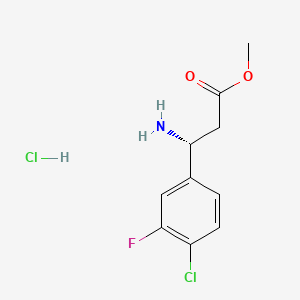
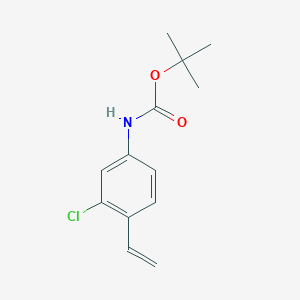
![N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine](/img/structure/B13607951.png)
